molecular formula C18H16N4O4 B2691247 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide CAS No. 946234-61-3

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide

Cat. No.: B2691247
CAS No.: 946234-61-3
M. Wt: 352.35
InChI Key: ROTOZCUMCRWVOL-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2- and 9-positions with methyl groups and at the 3-position with a 2-methyl-3-nitrobenzamide moiety.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-6-5-9-21-16(10)19-12(3)15(18(21)24)20-17(23)13-7-4-8-14(11(13)2)22(25)26/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTOZCUMCRWVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide typically involves multi-step reactions. One common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-methyl-3-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine

Scientific Research Applications

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one Derivatives

The pyrido[1,2-a]pyrimidin-4-one nucleus is a common feature in bioactive molecules. Key analogs include:

Compound Name Substituents (R-group) Biological Activity/Application Reference ID
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methylbenzamide 3-Methylbenzamide Unspecified (structural analog)
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethoxybenzamide 2-Ethoxybenzamide Screening compound (ChemDiv library)
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-Hydroxy; benzylamide Analgesic (acetic acid writhing model)
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Fluorobenzisoxazole; piperidinium Crystallographically characterized

Key Observations :

  • Bioisosterism: The pyrido-pyrimidine core is bioisosteric with 4-hydroxyquinolin-2-one nuclei, as demonstrated by comparable analgesic activity in N-(benzyl)-2-hydroxy-9-methyl-4-oxo-pyrido-pyrimidine carboxamides .

Analgesic Activity Correlations

highlights that N-(benzyl)-2-hydroxy-9-methyl-4-oxo-pyrido-pyrimidine-3-carboxamides exhibit consistent analgesic activity in the "acetic acid writhing" model, irrespective of benzylamide substituent variations. This suggests that the pyrido-pyrimidine core itself is a critical pharmacophore, with substituents modulating pharmacokinetic properties (e.g., solubility, bioavailability) rather than intrinsic activity .

Functional Group Variations

Nitro vs. Hydroxy/Methoxy Groups

  • Nitro Group (Target Compound) : The 3-nitro group may enhance metabolic stability or interact with electron-deficient binding pockets in target proteins.

Heterocyclic Extensions

These modifications highlight the scaffold’s versatility in drug discovery .

Research Findings and Pharmacological Implications

Structure-Activity Relationship (SAR)

  • Core Rigidity : The fused pyrido-pyrimidine system enforces planar geometry, favoring interactions with flat binding sites (e.g., enzyme active sites) .
  • Substituent Flexibility : Substituents at the 3-position (benzamide) and 2/9-positions (methyl groups) can be tuned for target selectivity without compromising core-driven activity .

Biological Activity

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

Property Value
Formula C13_{13}H12_{12}N4_{4}O3_{3}
Molecular Weight 274.26 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process often includes the formation of the pyrido[1,2-a]pyrimidine core followed by the introduction of nitro and benzamide functionalities through nucleophilic substitution reactions. These reactions may be facilitated by solvents like DMF or pyridine under reflux conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown moderate to high cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that can bind to DNA and cause cellular damage. Compounds with similar structures have been shown to possess significant activity against a range of pathogens, including bacteria and protozoa.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of nitrobenzamide derivatives. These compounds can inhibit various inflammatory mediators such as iNOS and COX-2. For example, a study demonstrated that certain nitrobenzamide derivatives effectively reduced inflammation markers in vitro and in vivo models.

Case Studies and Research Findings

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[1,2-a]pyrimidine derivatives for their anticancer activity. One compound exhibited IC50 values in the micromolar range against leukemia cell lines, suggesting significant potential as an anticancer agent .
  • Antimicrobial Evaluation : In another research project focusing on nitro derivatives, compounds similar to this compound were tested against Trichomonas vaginalis and Trypanosoma cruzi. Results indicated effective inhibition at low concentrations .
  • Inflammation Inhibition : A recent investigation into nitrobenzamide derivatives found that one specific compound not only inhibited iNOS but also showed a significant reduction in TNF-alpha levels in treated cells . This suggests a multi-target approach in managing inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of the pyrido[1,2-a]pyrimidine core with an acyl chloride derivative. For example, analogous compounds are synthesized by reacting 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with a nitrobenzoyl chloride derivative in dichloromethane under reflux, using triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Key parameters include solvent polarity (e.g., dichloromethane for solubility), reaction temperature (reflux conditions), and stoichiometric ratios. Continuous flow reactors may enhance scalability and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Proton shifts in the pyrido[1,2-a]pyrimidine core (e.g., aromatic protons at δ 6.5–8.5 ppm) and nitro/methyl substituents (δ 2.1–2.5 ppm) confirm regiochemistry .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves complex crystallographic data, particularly for validating non-planar substituents like the nitro group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Analgesic Activity : The "acetic acid writhing" model in rodents evaluates antinociceptive effects, a standard for pyrido[1,2-a]pyrimidine derivatives .
  • Antimicrobial Testing : Microplate dilution assays (MIC determination) against Gram-positive/negative bacteria can identify baseline activity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. hydroxy groups) influence bioactivity in pyrido[1,2-a]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) :

Substituent Biological Effect Example
Nitro (-NO₂)Enhanced electron-withdrawing effects; may increase binding to redox-sensitive targetsCurrent compound
Hydroxy (-OH)Bioisosteric replacement; improves solubility but reduces metabolic stabilityAnalogues in
  • Mechanistic Insight : Nitro groups may interact with nitroreductases in microbial or cancer cells, while hydroxy groups participate in hydrogen bonding with enzymes like cyclooxygenase .

Q. What computational strategies predict binding modes and target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or bacterial dihydrofolate reductase. Validate with crystallographic data from SHELX-refined structures .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?

  • Data Triangulation :

Purity Verification : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges : Disorder in the nitro or methyl groups due to rotational flexibility.
  • Solutions :

  • Use SHELXL’s PART command to model disordered regions .
  • Apply anisotropic displacement parameters for non-H atoms to improve electron density maps .

Methodological Considerations

  • Synthetic Scalability : Pilot-scale synthesis requires transitioning from batch reactors to continuous flow systems to maintain yield (>80%) and purity .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

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